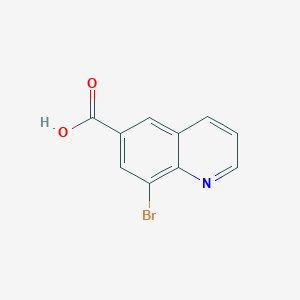

8-bromoquinoline-6-carboxylic Acid

説明

8-Bromoquinoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 It is a derivative of quinoline, featuring a bromine atom at the 8th position and a carboxylic acid group at the 6th position

科学的研究の応用

Photolabile Protecting Groups

8-Bromoquinoline-6-carboxylic acid derivatives have been developed as photolabile protecting groups for carboxylic acids, demonstrating greater single photon quantum efficiency compared to other photolabile groups. These compounds offer increased solubility, low fluorescence, and are particularly useful as caging groups for biological messengers, showcasing potential for in vivo applications due to their sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Analytical Chemistry Applications

A novel bromoquinolinium reagent, based on the 8-bromoquinoline structure, has been synthesized for the analysis of carboxylic acids in biological samples. This reagent, utilized in HPLC-ESI-MS/MS, enables efficient detection of bile acids and free fatty acids, demonstrating its applicability for qualitative and quantitative analyses in complex biological matrices (Mochizuki et al., 2013).

Excited-State Intramolecular Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid, a derivative, undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission. This process, facilitated by dual intramolecular hydrogen bonds, highlights the potential of 8-bromoquinoline derivatives in probing and understanding proton transfer mechanisms in the electronic excited state (Tang et al., 2011).

Synthesis and Coordination Chemistry

The synthesis of 8-quinolylcyclopentadienyl metal complexes through the reaction of 8-bromoquinoline with zincated cyclopentadienyl derivatives reveals the coordination behavior of these complexes, which exhibit solvatochromism. This research opens avenues for exploring the use of 8-bromoquinoline derivatives in the development of new metal-organic frameworks and coordination compounds (Enders, Kohl, & Pritzkow, 2001).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, including those related to this compound, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic conditions. These compounds demonstrate potential for industrial applications, offering a protective layer against corrosion, which is critical in extending the lifespan of metal components (Rbaa et al., 2018).

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoquinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another approach involves the bromination of 8-methylquinoline-5-carboxylic acid using cuprous cyanide and dry pyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions: 8-Bromoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds in the presence of catalysts like palladium.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, cuprous cyanide, and dry pyridine are commonly used reagents.

Oxidation: Reagents like

特性

IUPAC Name |

8-bromoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAIBVSZBTFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)

![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)

![2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B2729007.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)

![N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2729011.png)

![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)

![(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2729014.png)